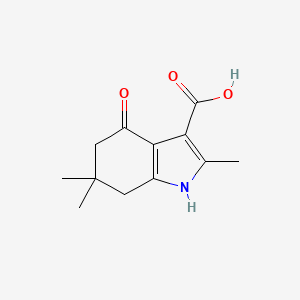

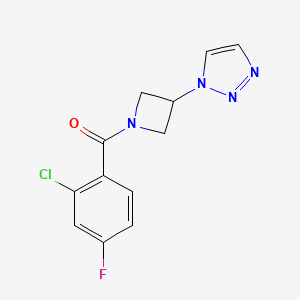

![molecular formula C14H12ClN3S B2463653 2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1206989-61-8](/img/structure/B2463653.png)

2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrazines are a class of heterocyclic compounds that have been the subject of significant research due to their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves [3 + 2] cycloaddition reactions. For example, N-aminopyridines and β-nitrostyrenes can be used in a [3 + 2] cycloaddition to produce (hetero)aryl pyrazolo[1,5-a]pyridines . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring fused with a pyrazine ring. The exact structure can vary depending on the substituents attached to the rings .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can be quite diverse, depending on the specific compound and the reaction conditions. For instance, N-aminopyridines can react with β-nitrostyrenes in a [3 + 2] cycloaddition, followed by in situ denitration and oxidation . Another example is the base-mediated [3 + 2]-cycloannulation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Imidazo Pyrazines : The chemical synthesis of 1-functionalized imidazo pyrazolo pyrazines involves the reaction of 4-chloropyrazolo pyrazines with ethyl isocyanoacetate, leading to the formation of ethyl imidazo pyrazolo pyrazine-1-carboxylates. These compounds have potential for further chemical modifications and applications in chemical research (Tsizorik et al., 2018).

Synthesis of Pyrazolo Pyrazinone Derivatives : Novel pyrazolo pyrazin-4(5H)-one derivatives have been synthesized, offering potential for diverse applications in scientific research. These derivatives are created through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine (Zhang et al., 2008).

Biological and Medicinal Research

Anticancer Potential : Some derivatives of pyrazolo pyrazin-4(5H)-one exhibit significant inhibitory effects on A549 lung cancer cells, suggesting their potential use in anticancer research (Zhang et al., 2008).

Pyrazolo-Triazole Synthesis and Biological Activity : The synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, and their potential biological activity, including potential fungistatic and fungicidal effects, opens avenues for further biological and pharmacological studies (Fedotov & Hotsulia, 2022).

Chemical Reactivity and Applications

Chemical Reactivity and Anti-tubercular Activity : Pyrazine and condensed oxadiazole derivatives have been studied for their chemical reactivity and potential anti-tubercular activity, highlighting their applications in medicinal chemistry (Al-Tamimi et al., 2018).

Synthesis of Pyrazolo Pyrazin-4-ylacetonitriles : The creation of pyrazolo pyrazin-4-ylacetonitriles, which are used to obtain derivatives of a new pyrazolo pyrazine system, showcases the versatility of these compounds in chemical synthesis and potential applications in various scientific fields (Tsizorik et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)7-6-16-14)10-4-3-5-11(15)8-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBJKJCUZHUNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

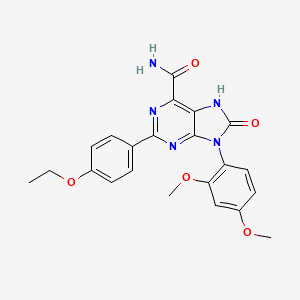

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)

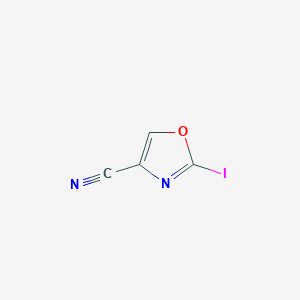

![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)

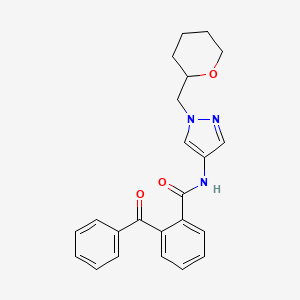

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)

![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)

amine](/img/structure/B2463582.png)

![(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2463587.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)